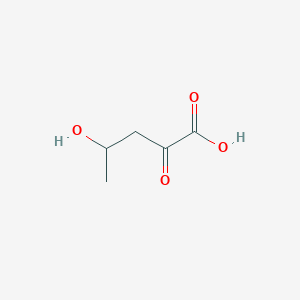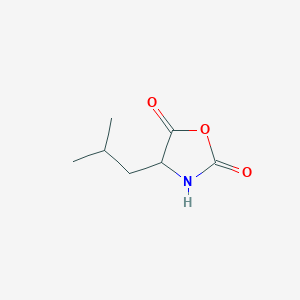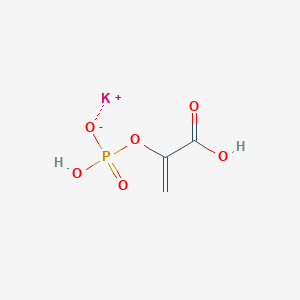
Gliceraldehído
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El DL-Gliceraldehído tiene numerosas aplicaciones en la investigación científica:
Biología: Sirve como intermedio en vías metabólicas como la glucólisis y la vía de las pentosas fosfato.
Medicina: Se utiliza en estudios relacionados con la diabetes y otros trastornos metabólicos.
Industria: Se emplea en la síntesis de diversos compuestos orgánicos y como agente de reticulación.
Mecanismo De Acción
El DL-Gliceraldehído ejerce sus efectos a través de diversas vías bioquímicas. Es fosforilado por enzimas como la gliceraldehído-3-fosfato deshidrogenasa para formar this compound-3-fosfato, que luego ingresa a la glucólisis . Esta fosforilación es crucial para la producción de energía y la síntesis de otras biomoléculas. Además, el DL-Gliceraldehído puede actuar como un inhibidor de la fotosíntesis al bloquear la conversión de triosefosfato a ribulosa bifosfato .
Análisis Bioquímico
Biochemical Properties
Glyceraldehyde plays a crucial role in biochemical reactions, particularly in glycolysis, where it is converted to glyceraldehyde-3-phosphate . This conversion is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in glycolysis and is involved in various cellular processes beyond its classical role in ATP production .
Cellular Effects
Glyceraldehyde-derived advanced glycation end products (AGEs) have been shown to stimulate cancer induction and facilitate cancer progression . In pancreatic ductal cells, glyceraldehyde-derived intracellular AGEs have been observed to have cytotoxic effects . Moreover, GAPDH, which catalyzes the conversion of glyceraldehyde-3-phosphate, plays a crucial role in many cellular processes in addition to glycolysis .
Molecular Mechanism
Glyceraldehyde exerts its effects at the molecular level primarily through its conversion to glyceraldehyde-3-phosphate, a key intermediate in glycolysis . This process involves binding interactions with the enzyme GAPDH . GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-biphosphoglycerate in the presence of NAD+ and inorganic phosphate .
Temporal Effects in Laboratory Settings
Glyceraldehyde has been observed to preserve glucose concentrations in whole blood specimens for up to 8 hours at room temperature . This suggests that glyceraldehyde has a significant stability and does not degrade rapidly in laboratory settings .
Metabolic Pathways
Glyceraldehyde is involved in several metabolic pathways, including glycolysis, fructose catabolism, the pentose phosphate pathway, and glycerol metabolism . In glycolysis, glyceraldehyde is converted to glyceraldehyde-3-phosphate, a reaction catalyzed by GAPDH .
Transport and Distribution
The transport and distribution of glyceraldehyde within cells and tissues are closely tied to its role in glycolysis
Subcellular Localization
GAPDH, the enzyme that catalyzes the conversion of glyceraldehyde, has been observed to display redox-dependent changes in its subcellular localizations . Under reducing conditions, GAPDH shows more pronounced colocalization with mitochondria, while under oxidizing conditions, nuclear localization of GAPDH is increased . This suggests that the subcellular localization of glyceraldehyde may be influenced by the redox state of the cell and the localization of GAPDH .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El DL-Gliceraldehído se puede sintetizar a través de la oxidación de una mezcla equimolar de D-fructosa y L-sorbosa usando tetraacetato de plomo en ácido acético. Esta reacción produce un diester de ácido fórmico-ácido glicólico de DL-Gliceraldehído, que luego se hidroliza con ácido diluido para obtener el producto final . Otro método involucra la oxidación del glicerol usando oxidantes ácidos como ácido sulfúrico o peróxido de hidrógeno .
Métodos de Producción Industrial: La producción industrial de DL-Gliceraldehído típicamente involucra la oxidación del glicerol bajo condiciones controladas de temperatura y pH. La reacción se lleva a cabo en presencia de un oxidante ácido, y el producto se purifica mediante cristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones: El DL-Gliceraldehído experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar ácido glicérico.
Reducción: Puede reducirse para formar glicerol.
Condensación: Puede participar en reacciones de condensación aldólica para formar moléculas de azúcar más grandes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen ácido sulfúrico y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.
Condensación: Las condiciones básicas (por ejemplo, pH > 11) y los minerales de óxido metálico pueden catalizar reacciones de condensación.
Productos Principales:
Oxidación: Ácido glicérico.
Reducción: Glicerol.
Condensación: Moléculas similares al azúcar.
Comparación Con Compuestos Similares
El DL-Gliceraldehído se puede comparar con otros compuestos similares como el glicaldehído y el ácido glicérico:
Glicaldehído: Similar al DL-Gliceraldehído, el glicaldehído es un azúcar simple que puede inhibir la fotosíntesis.
Ácido Glicérico: Este compuesto es un producto de oxidación del DL-Gliceraldehído y participa en diversas vías metabólicas.
Singularidad: El DL-Gliceraldehído es único debido a su función como intermedio tanto en la glucólisis como en la vía de las pentosas fosfato. Su capacidad de experimentar diversas reacciones químicas y sus aplicaciones en múltiples campos científicos lo convierten en un compuesto versátil.
Propiedades
IUPAC Name |
2,3-dihydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-98-6 | |
| Record name | Propanal, 2,3-dihydroxy-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90861586 | |
| Record name | (+/-)-Glyceraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid | |
| Record name | Glyceraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13957 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/mL | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56-82-6, 367-47-5 | |
| Record name | (±)-Glyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | glyceraldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanal, 2,3-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Glyceraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glyceraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glyceraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERALDEHYDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI19XSG16H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
| Record name | Glyceraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)

![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)


